2,3,3',4,4',5',6-Heptachlorobiphenyl
Overview
Description
2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H3Cl7. It is one of the many congeners of PCBs, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications, including as coolants and insulating fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects .
Mechanism of Action
Target of Action
The primary target of 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .
Biochemical Pathways
The compound’s interaction with AHR affects various biochemical pathways. It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues .
Result of Action
The activation of AHR by 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl leads to changes in gene expression, affecting various biological processes. For instance, it can inhibit the expression of PER1, a core component of the circadian clock, potentially impacting circadian rhythms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl. As a PCB, it is persistent in the environment and can bioaccumulate in organisms . Its effects can be influenced by factors such as the presence of other pollutants, temperature, and the physiological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The degree of chlorination can be controlled by adjusting the reaction time and temperature to obtain the desired heptachlorinated product .
Industrial Production Methods
Industrial production of PCBs, including 2,3,3’,4,4’,5’,6-Heptachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process required careful monitoring to ensure the correct chlorination pattern and to minimize the formation of unwanted by-products. due to the environmental and health concerns associated with PCBs, their industrial production has been largely discontinued .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’,5’,6-Heptachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: This reaction can result in the dechlorination of the compound.
Substitution: This reaction can involve the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
2,3,3’,4,4’,5’,6-Heptachlorobiphenyl has been studied extensively in various scientific fields:
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl (PCB 170)
- 2,2’,3,3’,4,4’,6-Heptachlorobiphenyl (PCB 171)
- 2,3,3’,4,4’,5,5’-Heptachlorobiphenyl (PCB 189)
Uniqueness
2,3,3’,4,4’,5’,6-Heptachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical properties, environmental persistence, and biological effects. Compared to other heptachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(3,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-3-8(16)11(18)12(19)9(5)4-1-6(14)10(17)7(15)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFXBXWAXIMLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074238 | |
Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-50-7 | |
Record name | 2,3,3′,4,4′,5′,6-Heptachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74472-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5',6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895SJ405CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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